molecular formula C13H12N2O B2395803 N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]prop-2-enamide CAS No. 2411179-10-5

N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]prop-2-enamide

Cat. No.: B2395803
CAS No.: 2411179-10-5
M. Wt: 212.252
InChI Key: CSDVACSBCIRSIL-GFCCVEGCSA-N
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Description

N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]prop-2-enamide is a chemical compound with a unique structure that includes an indene moiety and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]prop-2-enamide typically involves the reaction of an indene derivative with acryloyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include amines, oxides, and substituted indene derivatives. These products can be further utilized in various applications, including drug development and materials science .

Scientific Research Applications

N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group and the indene moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]prop-2-enamide is unique due to its specific combination of a cyano group and an indene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-2-13(16)15-12-7-6-10-9(8-14)4-3-5-11(10)12/h2-5,12H,1,6-7H2,(H,15,16)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDVACSBCIRSIL-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCC2=C(C=CC=C12)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N[C@@H]1CCC2=C(C=CC=C12)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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